molecular formula C11H14N2O B1287171 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 253324-91-3

1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No. B1287171
CAS RN: 253324-91-3
M. Wt: 190.24 g/mol
InChI Key: RETLCOJLSHBJEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and related compounds has been explored through various methodologies. One approach involves the use of allylic trichloroacetimidates derived from 2-iodoanilines, which, through a one-pot multibond forming process, enables the efficient synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines . Another study presents two efficient production processes for enantioenriched 1-amino-3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one, utilizing classical resolution or dynamic resolution to achieve high chemical yields and enantiomeric excesses . Additionally, a versatile synthesis route for amino-substituted benzo[b]pyrimido[5,4-f]azepines has been reported, starting from 5-allyl-4,6-dichloropyrimidine and involving base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization . Lastly, a new synthesis of 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones has been described, where 3-phenyl-3-(2-aminoethyl)phthalide undergoes a spontaneous transformation into the desired product .

Molecular Structure Analysis

The molecular and supramolecular structures of several amino-substituted benzo[b]pyrimido[5,4-f]azepines and their intermediates have been characterized using spectroscopic methods and X-ray crystallography . The azepine ring in these compounds typically adopts a boat conformation, with variations in the configuration at the stereogenic center. The molecular structures are further stabilized by various hydrogen bonding interactions, such as C-H...π and C-H...N bonds, leading to the formation of chains, sheets, or dimers depending on the specific compound .

Chemical Reactions Analysis

The chemical reactivity of these azepine derivatives is highlighted by their potential as synthetic building blocks, as demonstrated in the preparation of mozavaptan, a hyponatremia agent . The classical and dynamic resolutions used in the synthesis of enantioenriched azepines also indicate their amenability to selective chemical transformations . Furthermore, the spontaneous transformation of amino lactones into tetrahydro-1H-2-benzazepin-1-ones and their subsequent dehydration in sulfuric acid to form dihydro-1H-2-benzazepin-1-ones exemplify the diverse chemical reactions these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these azepine derivatives are closely related to their molecular structures. The presence of amino groups and the ability to form various hydrogen bonds contribute to their solubility and potential interactions with other molecules. The high enantiomeric excesses achieved in the synthesis of enantioenriched azepines suggest that these compounds have significant chiral properties, which can be crucial for their biological activity . The detailed characterization of these compounds through IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry provides a comprehensive understanding of their physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • Amino-Substituted Benzo[b]pyrimido[5,4-f]azepines Synthesis : A method for synthesizing amino-substituted benzo[b]pyrimido[5,4-f]azepines, starting from 5-allyl-4,6-dichloropyrimidine, was developed. This process involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization, yielding four new amino-substituted benzo[b]pyrimido[5,4-f]azepines. These compounds were characterized using various spectroscopic techniques and crystallography (Acosta Quintero et al., 2018).

Chemical Reactions

  • Reactions with Oxidants and Electrophiles : Research on 2-n-Butoxy-3H-azepine (2) revealed its reactions with amines, anthranilic acid, and active methylene compounds. This resulted in the formation of various compounds, including 2-aminoazepines, quinazolinoazepine, and 2-methylene-1,2-dihydro-3H-azepines (Bátori et al., 1988).

Novel Synthesis Methods

  • One-Pot Synthesis of Dihydro-1H-Benzo[c]azepines : A novel one-pot synthesis method for 2,5-dihydro-1H-benzo[c]azepines and 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a]azepines from α-amino acids and aromatic aldehydes was developed. This method uses decarboxylative annulations without metal catalysts and is efficient under microwave irradiation (Tang et al., 2015).

Structural Studies

  • Benzazepine Derivatives Structural Analysis : Research on benzazepine derivatives, focusing on the hydrogen-bonded assembly in various dimensions, provided insights into the molecular structures and interactions of these compounds. This study included the examination of tetrahydro-1H-benz[b]azepines and related lactones (Guerrero et al., 2014).

  • X-Ray Diffraction Data : X-ray diffraction data of specific benzazepine derivatives like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol provided detailed insights into their crystalline structure and molecular arrangement, furthering the understanding of these compounds' physical properties (Ihnatenko et al., 2021).

Medicinal Chemistry Applications

  • Synthesis of Dihydrobenzo furo[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones : A series of these compounds were synthesized for their potential antimicrobial, anti-inflammatory, and analgesic activities. Some derivatives exhibited significant antimicrobial and anti-inflammatory activities, indicating their potential medicinal applications (Rajanarendar et al., 2013).

properties

IUPAC Name

5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETLCOJLSHBJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610513
Record name 1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253324-91-3
Record name 1-Amino-3-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253324-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Hydroxyimino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one was dissolved in EtOH/NH3 (20:1) and hydrogenated in a bomb using Raney nickel and hydrogen (500 psi/3447 kPa) at 100° C. for 10 hours. The resulting mixture was filtered and concentrated to provide an oil which was purified by silica gel chromatography to yield the title compound.
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Synthesis routes and methods II

Procedure details

1-Hydroxyimino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one (625 g, 3.06 mol) and 3A ethanol (15.6 L), was added to an autoclave along with palladium on carbon (10%, 120 g) as a as a dilute HCl (concentrated aqueous hydrochloric acid (312 g in 320 mL water) slurry. The resulting mixture was hydrogenated at 50° C. and 250 psi (1723 kPa) with vigorous agitation until the reaction was completed (about 4 hours). The reaction mixture was filtered over a pad of celite using ethanol as solvent and the filtrate concentrated give a solid. The solid was treated with dichloromethane (6 L) and 1N aqueous sodium hydroxide solution was added until the pH to of the aqueous layer was between 11-11.5. The mixture was agitated, the layers were separated, and the aqueous layer was extracted with dichloromethane (2 L). The organic layers were dried over magnesium sulfate, filtered, and evaporated in a rotary evaporator to give the title compound 477 g (81.9%).
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Yield
81.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 3
1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 4
1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 5
1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 6
1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

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